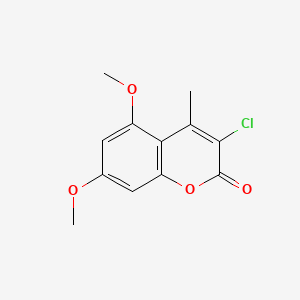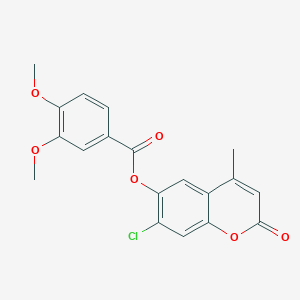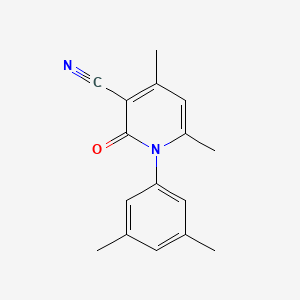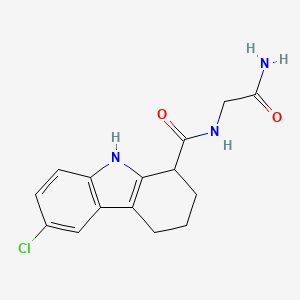![molecular formula C37H51NO4 B14948199 2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE is a complex organic compound characterized by multiple tert-butyl groups and a cyclohexadienone core. This compound is notable for its steric hindrance and unique reactivity patterns, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Hydroxybenzyl Intermediate: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents to form the hydroxybenzyl intermediate.
Cyclohexadienone Formation: The hydroxybenzyl intermediate is then reacted with a dimethoxyphenyl compound under specific conditions to form the cyclohexadienone core.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The tert-butyl groups can participate in substitution reactions, although steric hindrance may limit reactivity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted cyclohexadienones .
Aplicaciones Científicas De Investigación
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steric effects.
Biology: Investigated for its potential antibacterial properties and interactions with biological molecules.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups influence its binding affinity and specificity, affecting various biochemical pathways . The imino group can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-DI(TERT-BUTYL)PYRIDINE: Shares the tert-butyl groups but has a different core structure.
3,5-DI-TERT-BUTYL-2-HYDROXYBENZALDEHYDE: Structurally related but lacks the cyclohexadienone core.
1-BROMO-3,5-DI-TERT-BUTYLBENZENE: Contains tert-butyl groups but differs in functional groups and reactivity.
Uniqueness
2,6-DI(TERT-BUTYL)-4-({2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-4,5-DIMETHOXYPHENYL}IMINO)-2,5-CYCLOHEXADIEN-1-ONE is unique due to its combination of steric hindrance, multiple functional groups, and complex reactivity patterns. This makes it a valuable compound for studying steric effects and developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C37H51NO4 |
|---|---|
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4,5-dimethoxyphenyl]iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C37H51NO4/c1-34(2,3)25-16-22(17-26(32(25)39)35(4,5)6)15-23-18-30(41-13)31(42-14)21-29(23)38-24-19-27(36(7,8)9)33(40)28(20-24)37(10,11)12/h16-21,39H,15H2,1-14H3 |
Clave InChI |
ZYBUWRFKULWIBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C=C2N=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14948118.png)
![3-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2,3,4,5-tetrafluorobenzyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948119.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14948127.png)

![2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14948157.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B14948164.png)

![ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B14948187.png)

![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14948219.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
